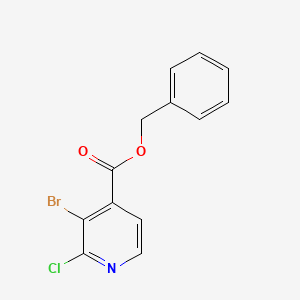
Benzyl 3-bromo-2-chloroisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-bromo-2-chloroisonicotinate is a chemical compound with the molecular formula C13H9BrClNO2 and a molecular weight of 326.58 g/mol. This compound is characterized by the presence of a benzyl group attached to a 3-bromo-2-chloroisonicotinate moiety. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-2-chloroisonicotinate typically involves the bromination and chlorination of isonicotinic acid followed by esterification with benzyl alcohol. The reaction conditions include the use of bromine and chlorine as halogenating agents and a suitable catalyst to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of specific reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-bromo-2-chloroisonicotinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and their derivatives.
Reduction: Reduction reactions can produce amines and alcohols.
Substitution: Substitution reactions can result in the formation of various halogenated derivatives.
Scientific Research Applications
Benzyl 3-bromo-2-chloroisonicotinate is widely used in scientific research due to its versatility and reactivity. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biological processes and the development of bioactive compounds.
Medicine: Utilized in the synthesis of drugs and therapeutic agents.
Industry: Applied in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which Benzyl 3-bromo-2-chloroisonicotinate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as a substrate that undergoes nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparison with Similar Compounds
Benzyl 3-bromo-2-fluoroisonicotinate
Benzyl 3-chloro-2-fluoroisonicotinate
Benzyl 3-bromo-2-iodoisonicotinate
Benzyl 3-chloro-2-iodoisonicotinate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C13H9BrClNO2 |
|---|---|
Molecular Weight |
326.57 g/mol |
IUPAC Name |
benzyl 3-bromo-2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C13H9BrClNO2/c14-11-10(6-7-16-12(11)15)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
WQZSIKJLKGILRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=NC=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















